![molecular formula C20H18ClN5O2 B11182551 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11182551.png)
5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
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Overview
Description
5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the dimethylpyrimidinyl group: This can be done through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound might be studied for its potential as a bioactive molecule. Its interactions with biological targets could provide insights into new therapeutic agents.
Medicine
Medicinally, compounds of this class are often investigated for their potential as drugs. They might exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Other compounds in this class might include variations in the substituents on the pyrazolopyridine core.
Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different core structures.
Dimethylpyrimidinyl derivatives: Molecules with the dimethylpyrimidinyl group attached to different scaffolds.
Uniqueness
The uniqueness of 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for further research and development.
Biological Activity
The compound 5-(4-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C14H13ClN4 with a molecular weight of 274.73 g/mol. The structure features a pyrazolo[3,4-b]pyridine core with substituents that enhance its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds derived from pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. In particular:
- Mechanism : The antimicrobial activity is attributed to the ability of the compound to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Case Studies : In vitro tests showed that derivatives of this compound demonstrated effective inhibition against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanism : The compound has been shown to target tyrosine kinase pathways, which are crucial in cancer cell proliferation and survival.
- Research Findings : In a study evaluating its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), significant cytotoxicity was observed.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 8.5 |
HeLa (Cervical Cancer) | 7.2 |
A549 (Lung Cancer) | 9.0 |
The biological activity of the compound is primarily mediated through:
- Enzyme Inhibition : It inhibits key enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to reduced inflammatory responses.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases.
Properties
Molecular Formula |
C20H18ClN5O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C20H18ClN5O2/c1-10-8-11(2)23-20(22-10)26-19(28)16-17(27)15(12(3)24-18(16)25-26)9-13-4-6-14(21)7-5-13/h4-8H,9H2,1-3H3,(H2,24,25,27) |
InChI Key |
KCRSBDCWGKCRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(N2)NC(=C(C3=O)CC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
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